N-Ethyl-2-(2-methoxyphenoxy)ethanamine

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, establishing its precise chemical identity through standardized naming protocols. The IUPAC name this compound accurately describes the compound's structural components, beginning with the N-ethyl substituent attached to the primary amino nitrogen, followed by the 2-(2-methoxyphenoxy)ethyl backbone. This nomenclature system ensures unambiguous identification of the compound across scientific literature and chemical databases.

The compound is assigned the Chemical Abstracts Service registry number 4766-09-0, providing a unique numerical identifier that facilitates precise chemical documentation and regulatory tracking. The molecular formula C₁₁H₁₇NO₂ reflects the elemental composition, indicating eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 195.26 grams per mole. The International Chemical Identifier key KVFTZNUFVREYKY-UHFFFAOYSA-N serves as a standardized digital fingerprint for computational chemistry applications and database searches.

The compound's systematic identification extends to its InChI code 1S/C11H17NO2/c1-3-12-8-9-14-11-7-5-4-6-10(11)13-2/h4-7,12H,3,8-9H2,1-2H3, which provides a machine-readable representation of its molecular structure. Alternative nomenclature systems recognize the compound as ethyl[2-(2-methoxyphenoxy)ethyl]amine, emphasizing the ethyl substitution pattern on the amino nitrogen. These various naming conventions collectively establish a comprehensive identification framework that enables precise communication about this chemical entity across diverse scientific and industrial contexts.

Molecular Architecture and Conformational Analysis

The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by multiple rotatable bonds and conformational flexibility. The compound contains seven rotatable bonds, contributing to its conformational versatility and potential for adopting multiple spatial arrangements in solution and solid-state environments. This structural flexibility significantly influences the compound's physicochemical properties and biological interactions, as different conformations may exhibit varying affinities for molecular targets.

The aromatic ring system represents a central structural feature, comprising a benzene ring substituted with a methoxy group at the ortho position relative to the phenoxy linkage. This substitution pattern creates a specific electronic environment that influences both the compound's reactivity and its intermolecular interactions. The methoxy group introduces electron-donating characteristics to the aromatic system while simultaneously providing a hydrogen bond acceptor site through its oxygen atom. The phenoxy linkage connects the aromatic system to an ethylene bridge, which in turn connects to the N-ethylated amino group, creating a linear chain with significant conformational freedom.

Computational analysis reveals that the compound adopts preferential conformations that minimize steric hindrance between the ethyl substituent on the nitrogen and the aromatic ring system. The two-carbon ethylene bridge provides sufficient flexibility to accommodate various conformational states while maintaining optimal spacing between functional groups. The heavy atom count of fourteen reflects the substantial molecular framework, contributing to the compound's physicochemical profile and potential for diverse intermolecular interactions. The presence of both hydrogen bond donor and acceptor capabilities enhances the compound's solubility characteristics and influences its behavior in biological systems.

Comparative Structural Analysis with Phenoxyethylamine Derivatives

The structural comparison of this compound with related phenoxyethylamine derivatives reveals significant insights into structure-activity relationships within this chemical family. The parent compound 2-(2-methoxyphenoxy)ethanamine, bearing the same phenoxyethyl backbone but lacking the N-ethyl substitution, serves as a primary reference point for comparative analysis. This structural relationship demonstrates the impact of N-alkylation on molecular properties and biological activity patterns.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Heavy Atom Count | Rotatable Bonds | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₇NO₂ | 195.26 | 14 | 7 | 4766-09-0 |

| 2-(2-Methoxyphenoxy)ethanamine | C₉H₁₃NO₂ | 167.21 | 12 | 5 | 1836-62-0 |

| 2-(2-Methoxyphenoxy)-N-methylethanamine | C₁₀H₁₅NO₂ | 181.23 | 13 | 6 | 72955-82-9 |

The comparison reveals that N-ethylation introduces additional molecular complexity through increased molecular weight, enhanced lipophilicity, and greater conformational flexibility. The addition of the ethyl group increases the total heavy atom count from twelve to fourteen, while simultaneously introducing two additional rotatable bonds that enhance conformational diversity. This structural modification significantly alters the compound's three-dimensional shape and electronic properties, potentially influencing its binding affinity and selectivity for biological targets.

The methoxy substitution pattern at the ortho position of the phenyl ring represents a common structural motif across this derivative family, contributing to specific electronic and steric characteristics that distinguish these compounds from their para- or meta-substituted analogs. The ether linkage between the phenyl ring and the ethylamine chain provides conformational flexibility while maintaining structural integrity, allowing for optimal positioning of functional groups during molecular recognition events. Comparative analysis with the N-methyl analog 2-(2-methoxyphenoxy)-N-methylethanamine demonstrates the progressive impact of alkyl chain length on molecular properties, with the ethyl substituent providing enhanced hydrophobic character compared to the methyl variant.

The structural variations within this family highlight the importance of N-substitution patterns in determining overall molecular behavior. The unsubstituted primary amine 2-(2-methoxyphenoxy)ethanamine exhibits different hydrogen bonding characteristics compared to its N-alkylated derivatives, influencing solubility, stability, and biological activity profiles. The systematic progression from primary to secondary amines through N-alkylation provides valuable insights into structure-property relationships that guide rational drug design and chemical optimization strategies within the phenoxyethylamine scaffold.

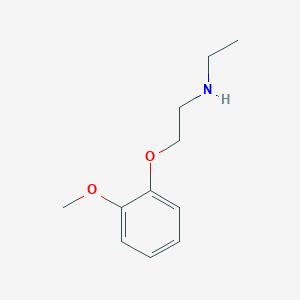

Structure

2D Structure

属性

IUPAC Name |

N-ethyl-2-(2-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-12-8-9-14-11-7-5-4-6-10(11)13-2/h4-7,12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFTZNUFVREYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651094 | |

| Record name | N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4766-09-0 | |

| Record name | N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of 1-halo-2-(2-methoxyphenoxy)ethane

- React 2-methoxyphenol with 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a base such as sodium hydroxide or potassium hydroxide.

- The reaction is often conducted with a phase transfer catalyst (e.g., tetrabutylammonium bromide) to enhance yield.

- Typical reaction temperature ranges from ambient to reflux conditions.

- The product is isolated by washing and may be purified by high vacuum distillation.

Step 2: Nucleophilic substitution with alkali metal phthalimide

- The 1-halo-2-(2-methoxyphenoxy)ethane intermediate is reacted with an alkali metal salt of phthalimide (commonly potassium phthalimide) in a solvent such as N,N-dimethylformamide (DMF) or sometimes solvent-free conditions.

- Reaction temperature ranges from 50°C to 250°C, often around 130°C.

- The reaction may be facilitated by phase transfer catalysts.

- The product is the phthalimide-protected amine derivative.

Step 3: Deprotection to yield 2-(2-methoxyphenoxy)ethanamine

- The phthalimide group is removed by reaction with a base such as sodium hydroxide or methylamine.

- This yields the free primary amine, 2-(2-methoxyphenoxy)ethanamine, often isolated by extraction and purification.

- Yields are typically high, and the product can be obtained in solid form.

Step 4: Alkylation to form N-ethyl derivative

- The primary amine can be alkylated with ethylating agents (e.g., ethyl bromide or ethyl iodide) under controlled conditions to introduce the N-ethyl group.

- This step is less frequently detailed in patents but is a standard amine alkylation procedure.

Alternative Synthesis via Acetamide Intermediate

Described in patent EP1506156A1, this method involves:

- Reaction of guaiacol (2-methoxyphenol) with 2-methyloxazoline at elevated temperature (130–200°C), solvent-free or in high-boiling solvents, to yield N-[2-(2-methoxyphenoxy)ethyl]-acetamide.

- Isolation of the acetamide by precipitation in water.

- Hydrolysis of the acetamide under acidic conditions (e.g., refluxing in 5N HCl), followed by neutralization and extraction to yield 2-(2-methoxyphenoxy)ethanamine.

- Purification by vacuum distillation.

- Subsequent alkylation to introduce the N-ethyl substituent.

This method avoids the use of halogenated intermediates and phthalimide protection, potentially offering a cleaner route with fewer hazardous reagents.

Experimental Data and Reaction Conditions Summary

| Step | Reaction | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Ether formation | 2-methoxyphenol + 1,2-dihaloethane + NaOH + phase transfer catalyst | Reflux | 1–15 h | Not specified | Phase transfer catalyst: tetrabutylammonium bromide preferred |

| 2 | Phthalimide substitution | 1-halo-2-(2-methoxyphenoxy)ethane + potassium phthalimide | 50–250°C (typically ~130°C) | Variable | Not specified | Can be solvent-free or in DMF |

| 3 | Deprotection | Phthalimide derivative + NaOH or methylamine | Ambient to reflux | Hours | High | Yields up to ~97% reported |

| 4 | Alkylation | 2-(2-methoxyphenoxy)ethanamine + ethyl halide | Controlled conditions | Hours | Not specified | Standard amine alkylation |

Alternative route via acetamide:

| Step | Reaction | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acetamide formation | Guaiacol + 2-methyloxazoline | 160°C | 20 h | 72–76% | Solvent-free or high-boiling solvent |

| 2 | Hydrolysis | Acetamide + 5N HCl reflux | Reflux | 4 h | ~75% | Followed by neutralization and extraction |

| 3 | Purification | Vacuum distillation | 110–115°C at 2 Torr | - | - |

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: N-Ethyl-2-(2-methoxyphenoxy)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Various nucleophiles such as halides, thiols, or amines.

Major Products Formed:

Oxidation: Aldehydes, ketones.

Reduction: Amines, alcohols.

Substitution: Substituted ethanamines.

科学研究应用

N-Ethyl-2-(2-methoxyphenoxy)ethanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-Ethyl-2-(2-methoxyphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

相似化合物的比较

Key Insights :

- Phenoxy Substituents: Positional isomers (e.g., 3-methylphenoxy in vs. 2-methoxyphenoxy) alter electronic properties and steric hindrance, impacting receptor binding.

Physicochemical Properties

Key Insights :

- The ethyl group balances moderate lipophilicity, while benzyl derivatives (e.g., ) are more suited for lipid-rich environments.

- Salt forms (e.g., hydrochloride in ) improve aqueous solubility for intravenous applications.

Receptor Binding and Pharmacological Effects

- Adrenergic Receptor Modulation : Carvedilol derivatives (e.g., compound 21 in ) with hydroxy groups show β-blocking activity. The target compound’s lack of a hydroxyl group may reduce β-adrenergic affinity but enhance selectivity for other targets.

- Sigma-1 Receptor Interaction: Finoxetines () with N,N-dimethyl-2-phenoxyethoxy cores exhibit dose-dependent effects in zebrafish, suggesting the target compound’s ethyl group may alter potency or kinetics.

- NO Donor Activity: NOC-12 () releases nitric oxide, while the target compound’s methoxyphenoxy group likely directs it toward neurotransmitter modulation rather than NO signaling.

Therapeutic Potential

- Cardiovascular Applications : Analogues like carvedilol derivatives () are antiarrhythmic and hypotensive. The target compound’s simpler structure may lack these effects but could serve as a lead for CNS disorders.

- Intestinal Absorption Enhancement: NOC-12 () increases paracellular permeability via NO release, a mechanism absent in the target compound.

生物活性

N-Ethyl-2-(2-methoxyphenoxy)ethanamine, an organic compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl group attached to an ethanamine backbone, which is further substituted with a 2-methoxyphenoxy group. This unique structure may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 197.26 g/mol |

| CAS Number | 4766-09-0 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may function as an agonist or antagonist , modulating various biochemical pathways. Research indicates that it could influence neurotransmitter systems and cellular signaling processes, although detailed studies on binding affinity and specificity are still needed to fully elucidate its mechanisms.

Biological Activities

- Enzyme Interactions : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially affecting their activity and regulation.

- Receptor Modulation : The compound has been investigated for its ability to bind to specific receptors, which could lead to various physiological effects. Its structural similarities to known pharmacological agents suggest potential therapeutic applications.

- Antimicrobial Properties : Some studies have explored the antimicrobial potential of related compounds, indicating that this compound might exhibit similar properties, although specific data on this compound is limited.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit certain biological processes at varying concentrations. For instance, a study indicated that at high concentrations (50 µM), the compound significantly inhibited the secretion of specific proteins in bacterial models, suggesting a role in modulating bacterial virulence factors .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-(2-Methoxyphenoxy)ethylamine | Moderate | Lacks ethyl substitution |

| N-Ethyl-2-(2-ethoxyphenoxy)ethanamine | Limited | Ethoxy group may alter activity |

| This compound | Potentially significant | Unique structure enhances bioactivity |

Future Directions for Research

Further investigations are warranted to explore the full scope of biological activities associated with this compound:

- Binding Studies : Detailed binding assays to determine the affinity and specificity for target receptors.

- In Vivo Studies : Animal model studies to assess therapeutic potential and safety profiles.

- Mechanistic Studies : Research into the molecular pathways affected by this compound will provide insights into its pharmacological applications.

常见问题

Q. What are the established synthetic routes for N-Ethyl-2-(2-methoxyphenoxy)ethanamine, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example:

- Epoxide Ring-Opening : Reacting (S)-2-((4-(benzyloxy)phenoxy)methyl)oxirane with 2-(2-methoxyphenoxy)ethanamine in isopropanol at 50°C for 5 hours yields the product. Purification via silica column chromatography (ethyl acetate/hexanes) achieves 70% purity .

- Microwave-Assisted Synthesis : Using 2-methoxyethanol under microwave irradiation (160°C, 30 min) with potassium iodide catalysis improves reaction efficiency. Post-reaction purification involves basification with NaOH and ethyl acetate extraction .

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., 2-methoxyethanol) enhance nucleophilicity.

- Temperature : Microwave irradiation reduces reaction time and improves yield compared to conventional heating.

Q. How can researchers purify this compound, and what solvent systems are optimal?

Methodological Answer: Purification typically involves:

- Flash Chromatography : Silica gel cartridges with gradients like 70% cyclohexane/30% ethyl acetate/10% methanol + 1% NH₄OH .

- Liquid-Liquid Extraction : Post-reaction mixtures are basified with NaOH, extracted with ethyl acetate, and washed with brine to remove impurities .

Q. Key Considerations :

- Acid-Base Partitioning : Adjusting pH ensures the free base form is extracted.

- Solvent Polarity : Methanol or ethyl acetate resolves polar byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies aromatic protons (δ 6.99–7.32 ppm) and methoxy groups (δ 3.72–4.25 ppm). ¹³C NMR confirms ether and amine linkages .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ observed at m/z 308.1675 vs. calculated 308.1679) .

- FT-IR : Confirms C-O-C (1250 cm⁻¹) and NH (3350 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric syntheses?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-epichlorohydrin to control stereochemistry during epoxide formation .

- Temperature Gradients : Lower temperatures (0–5°C) during ring-opening reduce racemization.

- Chiral HPLC : Validate enantiomeric excess (ee) using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., β₁-adrenergic receptor binding using [³H]-CGP-12177) .

- Functional Assays : Measure cAMP accumulation in HEK-293 cells transfected with target receptors to assess G protein bias .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2) at 10–100 μM concentrations .

Q. How can chemical stability and storage conditions be assessed to prevent degradation?

Methodological Answer:

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP values (calculated: 2.1) and polar surface area (PSA < 60 Ų) .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP3A4 substrate likelihood) and toxicity (AMES test) .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

Methodological Answer:

- Reproducibility Checks : Replicate procedures from conflicting studies (e.g., microwave vs. conventional heating) while controlling variables (solvent purity, catalyst batch) .

- Advanced Analytics : Use LC-MS/MS to quantify trace impurities (e.g., residual solvents or byproducts) affecting yield calculations .

- Collaborative Validation : Cross-validate results with independent labs using standardized protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。